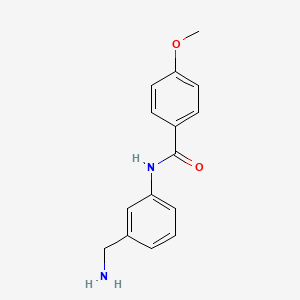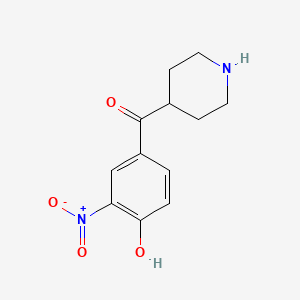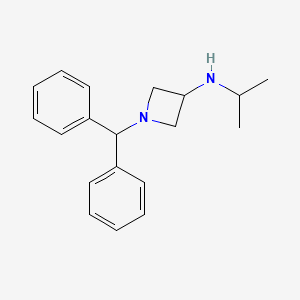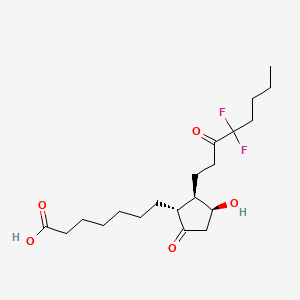
7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one” is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.
Introduction of Substituents: Halogenation (chlorination and iodination) and hydroxylation reactions can be used to introduce the chloro, hydroxy, and iodo groups at specific positions.
Etherification: The methoxyphenoxy group can be introduced through etherification reactions using suitable phenol and alkylating agents.
Industrial Production Methods
Industrial production may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of solvents that provide the best yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline core or substituents.
Substitution: Halogen atoms (chloro and iodo) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Compounds with different functional groups replacing halogens.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential antimicrobial, antiviral, and anticancer activities.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of “7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one” would depend on its specific biological target. Common mechanisms include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-2-one Derivatives: Other derivatives with different substituents at various positions.
Uniqueness
Substituent Pattern: The specific combination of chloro, hydroxy, iodo, and methoxyphenoxy groups makes this compound unique.
Biological Activity: Potentially unique biological activities due to the specific substituent pattern.
Properties
Molecular Formula |
C16H11ClINO4 |
|---|---|
Molecular Weight |
443.62 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H11ClINO4/c1-22-8-2-4-9(5-3-8)23-15-14(20)10-6-12(18)11(17)7-13(10)19-16(15)21/h2-7H,1H3,(H2,19,20,21) |
InChI Key |
PKPYUYKHKBLPNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


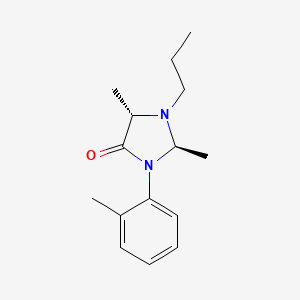
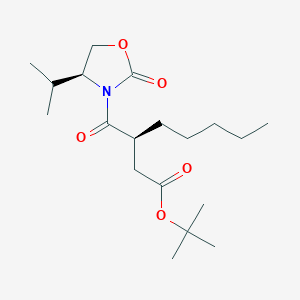
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
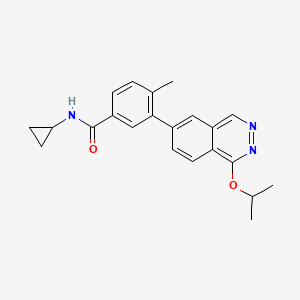

![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
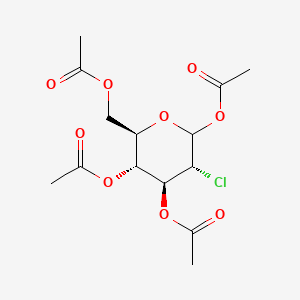
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
